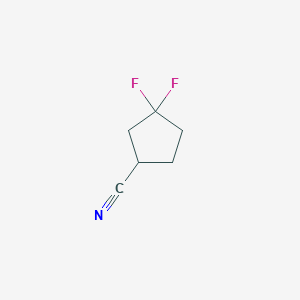

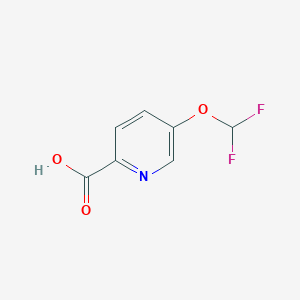

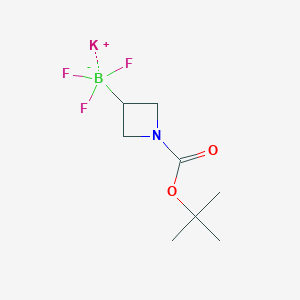

![molecular formula C13H8Cl2N2OS B1456857 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine CAS No. 1407180-83-9](/img/structure/B1456857.png)

2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine

Übersicht

Beschreibung

2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound . It is an active intermediate used in the synthesis of new antitumor medications . It is also used in the synthesis of PI3K inhibitors under noncryogenic conditions .

Synthesis Analysis

The synthesis of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine include the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine include its crystalline form and melting point of 265–266 °C . Its IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Pyrimidine derivatives, including thieno[3,2-d]pyrimidines, have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs with enhanced activities and minimal toxicity.

Anticancer Activities

Thienopyrimidine derivatives are structurally analogous to purines, which are crucial components of DNA and RNA. Due to their structural and isoelectronic similarities, thienopyrimidines have been investigated for their anticancer effects. They have shown promise in inhibiting various enzymes and pathways involved in cancer cell proliferation and metastasis, such as protein kinases, topoisomerases, tubulin polymerization, and histone deacetylase (HDAC) . This highlights their potential as scaffolds for developing new anticancer drugs.

Kinase Inhibition

Compounds belonging to the thieno[3,2-d]pyrimidine class have been identified as kinase inhibitors. They have been used as chelatometry amino acid kinase inhibitors for epidermal growth factor receptor (EGFR), vascular epidermal growth factor receptor (VEGFR), and as small-molecule inhibitors of phosphatidylinositol 3-kinase (PI3K) . These applications are particularly relevant in targeted cancer therapies, where specific kinases are inhibited to prevent tumor growth.

Angiotensin II Antagonism

Fused pyrimidines, such as 2,4-Dichloro-thieno[3,2-d]pyrimidine, have been explored as angiotensin II antagonists . Angiotensin II is a hormone that plays a crucial role in blood pressure regulation and fluid balance. By acting as antagonists, these compounds can potentially be used to treat hypertension and related cardiovascular diseases.

Antiviral and Antibacterial Properties

Thienopyrimidines have demonstrated significant pharmacological properties, including antiviral and antibacterial activities . Their ability to interfere with the replication processes of viruses and bacteria makes them valuable for the development of new treatments against infectious diseases.

Antiprotozoal Effects

In addition to their antibacterial and antiviral activities, thienopyrimidines have shown antiprotozoal effects . This suggests their potential use in treating diseases caused by protozoan parasites, such as malaria and leishmaniasis.

Antioxidant Properties

Pyrimidine derivatives are also known for their antioxidant effects . They can neutralize free radicals and reactive oxygen species, which are implicated in various diseases and aging processes. This antioxidant capacity can be harnessed for therapeutic purposes, including the prevention of oxidative stress-related diseases.

Tubulin Polymerization Inhibition

Thienopyrimidines have been studied for their ability to inhibit tubulin polymerization . This is a critical process in cell division, and its inhibition can lead to the suppression of cancer cell growth. Therefore, thienopyrimidines could serve as lead compounds for the development of new chemotherapeutic agents targeting cell division.

Wirkmechanismus

Target of Action

The primary targets of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine interacts with its targets by inhibiting their expression and activities . This inhibitory response results in the suppression of the inflammatory response in the body .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of certain inflammatory mediators, it disrupts the normal progression of these pathways . The downstream effects include a reduction in inflammation and associated symptoms .

Result of Action

The result of the action of 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine is a potent anti-inflammatory effect . By inhibiting the expression and activities of key inflammatory mediators, it can effectively suppress inflammation and alleviate associated symptoms .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2OS/c1-18-9-5-3-2-4-7(9)10-6-8-11(19-10)12(14)17-13(15)16-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZKCVVDTMYHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC3=C(S2)C(=NC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857088 | |

| Record name | 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1407180-83-9 | |

| Record name | Thieno[3,2-d]pyrimidine, 2,4-dichloro-6-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407180-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

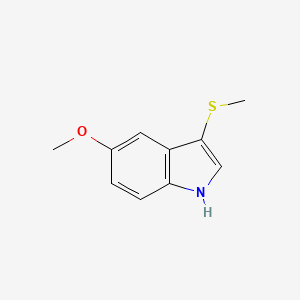

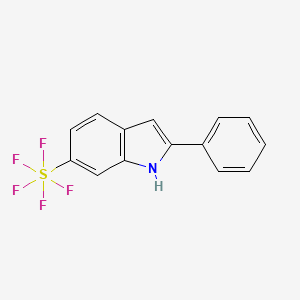

![1,2-Dichloro-4-[chloro(difluoro)-methoxy]-5-nitro-benzene](/img/structure/B1456774.png)

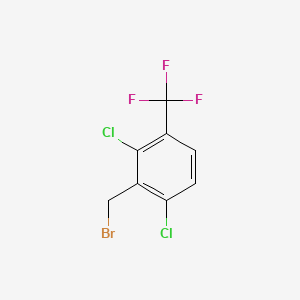

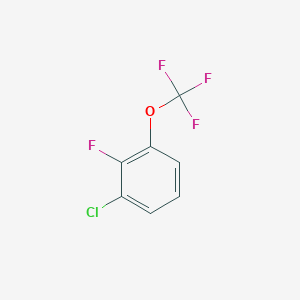

![2-Bromothieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1456777.png)

![Methyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1456778.png)

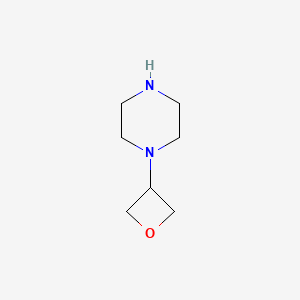

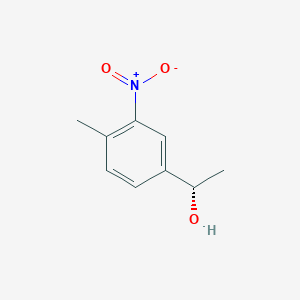

![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)